3-Aminopyrazine-2-thiol

Overview

Description

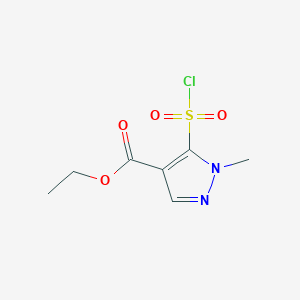

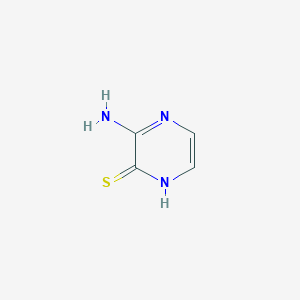

3-Aminopyrazine-2-thiol (3-APT) is an organosulfur compound derived from pyrazine and amino acid, and is widely used in scientific research and lab experiments. It has unique chemical and physical properties, such as low toxicity, high solubility, and low viscosity.

Scientific Research Applications

Corrosion Inhibition

3-Aminopyrazine-2-thiol (APT) has been studied for its potential use as a corrosion inhibitor. Research involving computational chemistry using density functional theory (DFT) and molecular dynamics (MD) simulation has indicated that APT, along with other pyrazine derivatives, can act as effective corrosion inhibitors. Their corrosion inhibition properties were calculated using several energy parameters, and it was found that APT, especially due to the presence of the –SH group, shows promising results as a corrosion-resistant compound (Saha, Hens, Murmu, & Banerjee, 2016).

Structural Characterisation

Structural characterisation of this compound and related compounds has been conducted using techniques like multinuclear magnetic resonance spectroscopy. Studies have explored the amino-imine tautomerism in these derivatives, providing insights into their molecular structures and the potential for various applications in scientific research (Farrán, Claramunt, López, Pinilla, Torres, & Elguero, 2005).

Synthesis of Heterocycles

This compound has been utilized in the synthesis of new heterocyclic compounds, like pteridines and imidazo[1,2-a]pyridines. These syntheses are important for the development of new materials and drugs, showcasing the versatility of this compound in organic chemistry (Chowdhury, Shibata, Morita, Kaya, & Hiratani, 2001); (Blackburn, Guan, FlemingPaul, Shiosaki, & Tsai, 1998).

Potential in Pharmacology

The application of this compound in pharmacology has been indicated by studies exploring its derivatives. For instance, aminopyrazine derivatives have been evaluated as inhibitors of enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2), showing potential in therapeutic development (Lin, Lombardo, Malkani, Hale, Mills, Chapman, Thompson, Zhang, Wang, Cubbon, O’neill, Luell, Carballo-Jane, & Yang, 2009); (Lin, Malkani, Lombardo, Yang, Mills, Chapman, Thompson, Zhang, Wang, Cubbon, O’neill, & Hale, 2015).

Mechanism of Action

Target of Action

3-Aminopyrazine-2-thiol is a derivative of 3-aminopyrazine-2-carboxamides . These compounds have been found to display significant antimicrobial activity

Mode of Action

It can be inferred from the antimicrobial activity of its derivatives that it likely interacts with its targets to inhibit their function, leading to the death of the microbial cells .

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .

Result of Action

The result of the action of this compound is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This is likely due to the disruption of essential biochemical processes in the microbial cells, leading to cell death.

Safety and Hazards

Future Directions

The study of “3-Aminopyrazine-2-thiol” and similar compounds is ongoing. For instance, 3-acylaminopyrazine-2-carboxamides, which are derived from a previously reported inhibitor of human prolyl-tRNA synthetase, have shown promising antimycobacterial activity . This suggests that “this compound” and similar compounds could have potential applications in the development of new antimicrobial agents .

Biochemical Analysis

Biochemical Properties

3-Aminopyrazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with transition metals, which can influence its reactivity and interaction with other biomolecules . The compound can act as a ligand, binding to metal ions and forming coordination complexes that can affect enzymatic activity and protein function . Additionally, this compound has shown antimicrobial properties, interacting with bacterial enzymes and inhibiting their activity .

Cellular Effects

This compound has been found to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. The compound has also been shown to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, this compound can disrupt cellular redox balance, leading to oxidative stress and affecting cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzymatic activity and cellular processes . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . The compound can also influence metabolic flux, altering the levels of metabolites in cells . Additionally, this compound can interact with cofactors such as NADH and FAD, affecting redox reactions and energy metabolism .

properties

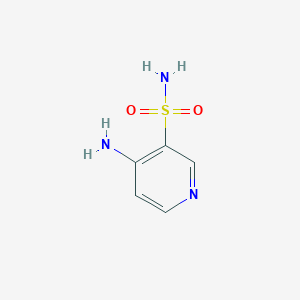

IUPAC Name |

3-amino-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBQOIJRXTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450718 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31613-87-3 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?

A1: this compound is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.